Exclusive (Z)-Configuration via Intramolecular H-Bonding
The target compound adopts an exclusive (Z)-configuration, a property distinct from β-alkylamino crotonates. IR and NMR spectroscopic studies by Werner (1971) demonstrated that β-arylamino crotonates, including the target compound, exist 'nearly exclusively in the cis-configuration' (equivalent to Z) due to the formation of a stabilizing intramolecular hydrogen bond between the N–H and the ester carbonyl [1]. This contrasts sharply with β-alkylamino crotonates, which exist as E/Z mixtures due to the inability to form this specific H-bond [1].
| Evidence Dimension | Predominant configurational isomer in solution |
|---|---|
| Target Compound Data | >95% (Z)-configuration |
| Comparator Or Baseline | β-Alkylamino crotonates: mixture of E and Z isomers |
| Quantified Difference | Qualitative difference: Exclusive Z vs. isomer mixture |
| Conditions | IR and ¹H-NMR spectroscopy in solution (CDCl₃) |
Why This Matters
The fixed (Z)-geometry controls the compound's reactivity in cyclization reactions and defines its distinct conformational space compared to flexible alkylamino analogs.
- [1] Werner, W. Tautomerie und Konfiguration der β-Arylamino-crotonsäureäthylester. Tetrahedron, 1971, 27(9), 1755-1760. View Source
